![molecular formula C34H36N4O10 B14616567 Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 60865-39-6](/img/structure/B14616567.png)
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound with the molecular formula C19H26N2O8. This compound is known for its applications in the production of polyurethanes and other polymers. It is a polymer formed by the reaction of butane-1,4-diol, 1,3-diisocyanato-2-methylbenzene, hexanedioic acid, and 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Butane-1,4-diol: is synthesized through the hydrogenation of butyne-1,4-diol, which is obtained by reacting acetylene with formaldehyde.
1,3-Diisocyanato-2-methylbenzene: is produced via the phosgenation of 2,4-toluenediamine.
Hexanedioic acid: is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is prepared by the reaction of 4,4’-methylenedianiline with phosgene.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Polymerization: It reacts with polyols to form polyurethanes.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The diol and acid groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Polymerization: Catalysts such as dibutyltin dilaurate are used to facilitate the reaction.
Substitution: Reagents like amines and alcohols are commonly used.
Oxidation: Strong oxidizing agents like nitric acid are used.
Major Products Formed
Polyurethanes: Formed from the reaction with polyols.
Urethanes: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Investigated for use in drug delivery systems and tissue engineering.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of this compound involves the reactivity of its isocyanate and hydroxyl groups. The isocyanate groups react with hydroxyl groups to form urethane linkages, which are the basis for polyurethane formation . The molecular targets include polyols and other compounds with active hydrogen atoms .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diol: A primary alcohol used in the synthesis of polyurethanes.
1,3-Diisocyanato-2-methylbenzene: An isocyanate used in the production of polyurethanes.
Hexanedioic acid: A dicarboxylic acid used in the production of nylon and polyurethanes.
Uniqueness
This compound is unique due to its combination of diol, isocyanate, and acid functionalities, which allow it to participate in a wide range of chemical reactions and form complex polymers with diverse applications .
Propiedades
Número CAS |
60865-39-6 |
|---|---|
Fórmula molecular |
C34H36N4O10 |
Peso molecular |
660.7 g/mol |
Nombre IUPAC |
butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H6N2O2.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;2-4H,1H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clave InChI |
SKZKHCJQOTXUHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Números CAS relacionados |
60865-39-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


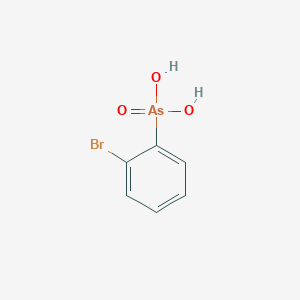
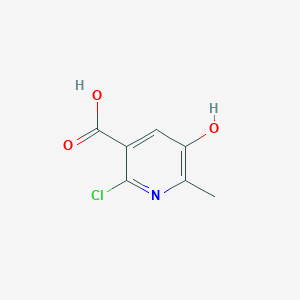

![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
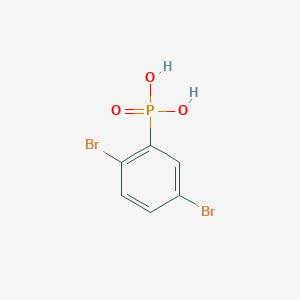
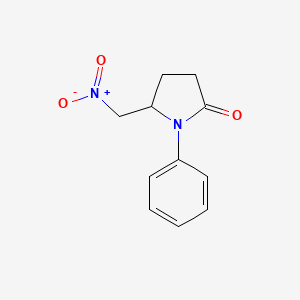

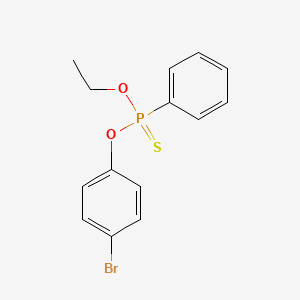
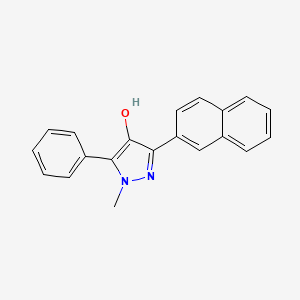
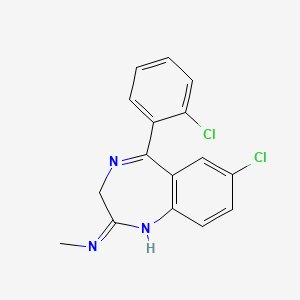
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
